Erteberel

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

an estrogen receptor beta agonist

Properties

IUPAC Name |

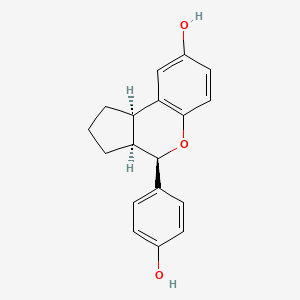

(3aS,4R,9bR)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIESSJVMWNJCGZ-VKJFTORMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201547 | |

| Record name | Erteberel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533884-09-2 | |

| Record name | (3aS,4R,9bR)-1,2,3,3a,4,9b-Hexahydro-4-(4-hydroxyphenyl)cyclopenta[c][1]benzopyran-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533884-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erteberel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533884092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erteberel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erteberel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERTEBEREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZUL6758TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Erteberel: A Deep Dive into its Mechanism of Action as a Selective Estrogen Receptor β Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erteberel (formerly LY500307) is a synthetic, non-steroidal small molecule that has garnered significant interest for its potent and selective agonist activity at the Estrogen Receptor β (ERβ).[1][2][3] While initially investigated for conditions such as benign prostatic hyperplasia and schizophrenia, its development for these indications has been discontinued.[3] However, compelling preclinical evidence has highlighted its potential as a therapeutic agent in oncology, particularly in glioblastoma and triple-negative breast cancer, owing to its distinct mechanism of action centered on the tumor-suppressive functions of ERβ.[2][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism: Selective ERβ Agonism

This compound's primary mechanism of action is its function as a selective agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor that plays a critical role in regulating gene expression.[1][2] Unlike the often tumor-promoting effects of Estrogen Receptor α (ERα), ERβ is generally considered to have tumor-suppressive properties in various cancers.[4]

Binding Affinity and Selectivity

This compound exhibits a strong binding affinity for ERβ and a notable selectivity over ERα. This selectivity is crucial to its therapeutic potential, as it allows for the activation of ERβ-mediated anti-tumor pathways without stimulating the pro-proliferative pathways associated with ERα.

| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |

| Binding Affinity (Ki) | 2.68 nM | 0.19 nM | 14-fold | [3][5] |

| Functional Activity (EC50) | 19.4 nM | 0.66 nM | 32-fold | [3][5] |

Signaling Pathways Modulated by this compound

Upon binding to ERβ, this compound initiates a cascade of intracellular signaling events that culminate in anti-tumor effects, primarily through the induction of apoptosis, cell cycle arrest, and modulation of the DNA damage response.

Classical (Genomic) ERβ Signaling

In the classical pathway, ligand-bound ERβ translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly regulating their transcription.[6][7][8][9] this compound has been shown to activate ERE-dependent gene expression.[5]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ER reporter assay [bio-protocol.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 9. epa.gov [epa.gov]

Erteberel (LY500307): A Technical Whitepaper on its Origin, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erteberel (LY500307) is a synthetic, nonsteroidal estrogen that functions as a potent and selective estrogen receptor β (ERβ) agonist.[1][2][3] Developed initially by Eli Lilly and Company, this compound was investigated for its therapeutic potential in central nervous system disorders and benign prostatic hyperplasia.[1][3][4] Despite demonstrating a favorable safety profile in early clinical trials, its development for these initial indications has been discontinued.[1][3] However, emerging preclinical research has unveiled promising applications for this compound in oncology, particularly in the treatment of glioblastoma and the suppression of cancer metastasis. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, mechanism of action, and the experimental findings from key preclinical and clinical studies.

Introduction

This compound, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), is a small molecule with the IUPAC name (3aS,4R,9bR)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol.[1] Its development was predicated on the growing understanding of the distinct physiological roles of the two main estrogen receptor subtypes, ERα and ERβ. While ERα activation is associated with uterotrophic and proliferative effects, ERβ has been implicated in antiproliferative and pro-apoptotic pathways in various tissues, making it an attractive therapeutic target.[5]

Pharmacological Profile

This compound exhibits high selectivity for ERβ over ERα, which is a key feature of its design. This selectivity has been quantified in competitive binding assays and functional transcription assays.

Data Presentation

Table 1: Binding Affinity and Functional Selectivity of this compound

| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |

| Binding Affinity (Ki, nM) | 2.68 | 0.19 | 14-fold | [3] |

| Functional Activity (EC50, nM) | 19.4 | 0.66 | 32-fold | [2][3] |

| Agonist Efficacy (Emax) | 94% | 101% | - | [3] |

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of this compound on Total Testosterone (TT) Suppression

| Parameter | Value | 95% Confidence Interval | Reference |

| Maximum TT Suppression (Emax) | ~28.6% | - | [6] |

| Potency (EC50) on TT Suppression | ~1.69 ng/mL | 0.871 to 4.44 ng/mL | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating ERβ, a ligand-activated transcription factor. Upon activation, ERβ can modulate gene expression through several mechanisms, including direct binding to estrogen response elements (EREs) on DNA, and through non-genomic pathways that involve rapid, membrane-initiated signaling events.

Signaling in Glioblastoma (GBM)

In glioblastoma cells, this compound treatment has been shown to reduce proliferation and induce apoptosis.[5][7] Mechanistic studies revealed that LY500307 modulates pathways related to apoptosis, the cell cycle, and the DNA damage response.[5][7] Furthermore, this compound activates both classical ERE-mediated signaling and non-classical pathways involving AP-1, p38 MAPK, and JNK.[8]

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetic/pharmacodynamic assessment of pharmacological effect of a selective estrogen receptor β agonist on total testosterone in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring LY500307: A Promising Therapeutic Approach for Glioblastoma Treatment [synapse.patsnap.com]

Erteberel: A Technical Guide to a Selective ERβ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erteberel (LY500307), a synthetic, non-steroidal compound, is a potent and selective agonist for Estrogen Receptor β (ERβ). Initially developed by Eli Lilly & Co., it has been investigated for a range of therapeutic applications, including schizophrenia, benign prostatic hyperplasia, and more recently, as a potential anti-cancer agent.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

This compound was identified as a selective ERβ agonist during a research program at Eli Lilly & Co. focused on developing novel therapies targeting estrogen receptors.[1] While the specific screening methods that led to its discovery are not extensively detailed in the public domain, it emerged from efforts to create compounds with high affinity and functional selectivity for ERβ over ERα.[1][3]

The compound, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), progressed to Phase 2 clinical trials for the treatment of negative symptoms and cognitive impairment associated with schizophrenia and for benign prostatic hyperplasia.[1][4] However, development for these indications was discontinued.[1] More recently, preclinical research has highlighted its potential as a therapeutic agent in oncology, particularly for glioblastoma and triple-negative breast cancer.[2][4]

Chemical Synthesis

A key synthetic route for this compound has been described, featuring an asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated ketone. This process was successfully scaled up for pilot production. The general scheme is outlined below.

Synthesis Workflow Diagram

Caption: A high-level overview of the synthetic pathway for this compound.

Mechanism of Action

This compound exerts its biological effects through selective agonism of Estrogen Receptor β (ERβ), a ligand-activated transcription factor.[3][5] Upon binding, this compound induces a conformational change in the ERβ, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[6]

In the context of cancer, particularly glioblastoma, the activation of ERβ by this compound has been shown to induce apoptosis, promote cell cycle arrest at the G2/M phase, and modulate DNA damage response pathways.[2][7][8]

Downstream Signaling Pathway

Caption: Simplified signaling cascade initiated by this compound binding to ERβ.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | ERα | ERβ | Selectivity (β vs α) | Reference |

| Binding Affinity (Ki, nM) | 2.68 | 0.19 | 14-fold | [3] |

| Functional Activity (EC50, nM) | 19.4 | 0.66 | 32-fold | [2][3] |

| Efficacy (Emax, %) | 94% | 101% | - | [1] |

Table 2: Pharmacokinetic Parameters in Healthy Male Subjects (Single Oral Dose)

| Parameter | Value | Unit | Reference |

| Dose Range | 0.5 - 500 | mg | [9] |

| EC50 for Testosterone Suppression | 1.69 | ng/mL | [9] |

| Maximum Testosterone Suppression (Emax) | 28.6 | % | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for ERα and ERβ.

Materials:

-

Recombinant full-length human ERα and ERβ

-

[3H]-Estradiol

-

Competition binding assay buffer (50mM Hepes, pH 7.5, 1.5mM EDTA, 150mM NaCl, 10% glycerol, 1mg/ml ovalbumin, 5mM DTT)

-

This compound (or other competing compounds) at various concentrations

-

17-β Estradiol (for non-specific binding determination)

-

Dextran-coated charcoal (DCC) buffer

-

Scintillation fluid

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the competition binding assay buffer, 0.025 μCi per well of [3H]-Estradiol, and 10 ng/well of either ERα or ERβ receptor.

-

Add competing compounds (e.g., this compound) at 10 different concentrations.

-

For non-specific binding control wells, add 1μM of 17-β Estradiol.

-

Incubate the binding reaction (140 μl total volume) for 4 hours at room temperature.

-

Add 70 μl of cold DCC buffer to each well to separate bound from free radioligand.

-

Mix the plates for 8 minutes on an orbital shaker at 4°C.

-

Centrifuge the plates at 3,000 rpm at 4°C for 10 minutes.

-

Transfer 120μl of the supernatant to a new 96-well plate.

-

Add 175μl of scintillation fluid to each well.

-

Seal the plates and shake vigorously on an orbital shaker.

-

After approximately 5 hours of incubation, read the plates in a scintillation counter.

-

Calculate IC50 values and convert them to Ki values using the Cheng-Prusoff equation.[3]

ERβ Functional Assay (Transcription Assay)

This protocol is used to determine the functional potency (EC50) of this compound.

Cell Line:

-

Human prostate cancer PC3 cells cotransfected with either an ERα or ERβ expression vector and an estrogen response element (ERE)-driven reporter gene.[3]

Procedure:

-

Culture the cotransfected PC3 cells in appropriate media.

-

Treat the cells with varying concentrations of this compound.

-

After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase).

-

Plot the reporter gene activity against the concentration of this compound to determine the EC50 value.[3]

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Glioblastoma cell lines (e.g., U87, U251)

-

Normal astrocytes (as a control)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the glioblastoma cells and normal astrocytes in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.25-10 μM) for a specified duration (e.g., 72 hours).[10]

-

After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13][14]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice or at -20°C.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16]

Conclusion

This compound is a well-characterized selective ERβ agonist with a multifaceted pharmacological profile. While its initial development for neurological and urological conditions was discontinued, its potent anti-proliferative and pro-apoptotic effects in various cancer models, particularly glioblastoma, have opened new avenues for research and potential therapeutic development. This technical guide provides a foundational resource for scientists and researchers interested in further exploring the preclinical and potential clinical utility of this compound. The detailed protocols and summarized data herein should facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of this intriguing molecule.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Erteberel's Efficacy: A Technical Overview of Preliminary Findings

For Researchers, Scientists, and Drug Development Professionals

Erteberel (LY500307), a selective estrogen receptor β (ERβ) agonist, has been the subject of numerous preclinical and clinical investigations to determine its therapeutic potential across a range of diseases. This document provides an in-depth technical guide to the core preliminary efficacy studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound's efficacy.

Table 1: Phase 2 Clinical Trial Results in Benign Prostatic Hyperplasia (BPH)

| Treatment Group (daily dose) | Mean Change in International Prostate Symptom Score (IPSS) from Baseline (± SD) |

| Placebo | -3.4 ± 6.8 |

| This compound (1 mg) | -1.3 ± 6.6 |

| This compound (3 mg) | -2.6 ± 7.0 |

| This compound (10 mg) | -3.7 ± 6.7 |

| This compound (25 mg) | -4.4 ± 5.7 |

Note: The study was terminated early due to a lack of significant efficacy, particularly in reducing total prostate volume. No statistically significant difference (P>0.05) was observed between the this compound-treated groups and the placebo group in the primary endpoint of IPSS change.[1][2]

Table 2: Phase 2 Clinical Trial Results in Schizophrenia

| Efficacy Endpoint | Result |

| Brain Target Engagement (fMRI/N-back) | No significant difference between this compound and placebo (F=0.24, p=0.868) |

| Mismatch Negativity (MMN - Duration) | No significant difference between this compound and placebo (F=1.08, p=0.358) |

| Mismatch Negativity (MMN - Frequency) | No significant difference between this compound and placebo (F=0.89, p=0.446) |

| MCCB Composite Score (Cognition) | No significant difference between this compound and placebo (F=0.87, p=0.458) |

| NSA-16 Score (Negative Symptoms) | No significant difference between this compound and placebo (F=1.79, p=0.148) |

| PANSS Total Score (Total Symptoms) | No significant difference between this compound and placebo (F=0.69, p=0.558) |

Note: The study concluded that this compound, as an adjunct to antipsychotics, was safe and well-tolerated but did not show significant effects on brain targets, cognition, or negative and total symptoms in patients with schizophrenia.[3]

II. Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential is primarily attributed to its selective activation of ERβ, which can trigger distinct downstream signaling cascades depending on the cellular context.

A. Induction of R-loop Formation and DNA Damage in Triple-Negative Breast Cancer (TNBC)

In TNBC cells, this compound has been shown to induce the formation of R-loops, which are three-stranded nucleic acid structures that can lead to DNA damage and apoptosis. This process is mediated through the interaction of ERβ with the splicing factor U2AF1.

B. Modulation of the Tumor Microenvironment

This compound can also exert its anti-tumor effects by modulating the tumor microenvironment. It has been shown to reduce the secretion of Colony-Stimulating Factor 1 (CSF1) from tumor cells, which in turn decreases the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs).

III. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preliminary studies of this compound.

A. R-loop Detection by Immunofluorescence

Objective: To visualize and quantify the formation of R-loops in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., TNBC cell lines) on coverslips and treat with this compound at desired concentrations and for various time points. Include a vehicle-treated control group.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

-

Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for DNA-RNA hybrids, such as the S9.6 monoclonal antibody.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The intensity and number of R-loop foci per nucleus can be quantified using image analysis software.

B. Cell Cycle Analysis in Glioblastoma Cells

Objective: To determine the effect of this compound on the cell cycle distribution of glioblastoma cells.

Protocol:

-

Cell Treatment: Treat glioblastoma cell lines with this compound at various concentrations for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

C. In Vitro Neutrophil Activation and Cytotoxicity Assay

Objective: To assess the ability of this compound to induce neutrophil-mediated cytotoxicity against tumor cells.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Tumor Cell Labeling: Label the target tumor cells with a fluorescent dye (e.g., Calcein-AM) for easy identification of live cells.

-

Co-culture: Co-culture the isolated neutrophils with the labeled tumor cells in the presence of various concentrations of this compound.

-

Cytotoxicity Measurement: After a defined incubation period, measure the fluorescence of the remaining live tumor cells. A decrease in fluorescence indicates neutrophil-mediated cytotoxicity.

-

Neutrophil Activation Markers: In parallel, assess neutrophil activation by measuring the release of markers such as myeloperoxidase (MPO) or the production of reactive oxygen species (ROS) using specific assays.

D. Measurement of CSF1 in Tumor Conditioned Media by ELISA

Objective: To quantify the effect of this compound on the secretion of CSF1 by tumor cells.

Protocol:

-

Preparation of Conditioned Media: Culture tumor cells in the presence of this compound or a vehicle control. After a specified time, collect the cell culture supernatant (conditioned media).

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for CSF1.

-

Add the conditioned media samples and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

After another wash, add a substrate that will be converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength using a plate reader.

-

-

Data Analysis: Calculate the concentration of CSF1 in the samples by comparing their absorbance to the standard curve.

IV. Conclusion

The preliminary studies on this compound reveal a multifaceted mechanism of action with potential therapeutic implications in oncology. While clinical trials in BPH and schizophrenia did not demonstrate the desired efficacy, preclinical findings, particularly in the context of triple-negative breast cancer and glioblastoma, are promising. The ability of this compound to induce R-loop formation and modulate the tumor microenvironment highlights its potential as a targeted therapy. Further research is warranted to fully elucidate its signaling pathways and to identify patient populations that may benefit from this selective ERβ agonist. The detailed experimental protocols provided herein offer a foundation for future investigations into the efficacy and mechanisms of this compound.

References

- 1. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

Erteberel's role in cellular pathways

An In-depth Technical Guide to the Core Cellular Pathways of Erteberel (LY500307)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LY500307), a synthetic, nonsteroidal compound, is a potent and selective agonist of Estrogen Receptor β (ERβ).[1][2][3] While its clinical development for schizophrenia and benign prostatic hyperplasia has been discontinued, its high selectivity for ERβ makes it an invaluable tool for dissecting the distinct roles of ERβ in cellular signaling.[3] This document provides a comprehensive overview of this compound's mechanism of action, its influence on key cellular pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Selective ERβ Agonism

This compound functions as a selective estrogen receptor modulator (SERM) with a strong preference for ERβ over ERα. Upon entering the cell, it binds to ERβ, inducing a conformational change in the receptor. This ligand-receptor complex then typically dimerizes and translocates to the nucleus, where it interacts with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

While it is a full agonist at both receptors, its functional selectivity is markedly higher for ERβ.[3] This selectivity is attributed to significant differences in how this compound orients itself within the ligand-binding pockets of ERα and ERβ.[1] Specifically, its bisphenol axis rotates approximately 180 degrees between the two receptors, leading to differential interactions with key amino acid residues, such as the histidine that anchors the A ring phenol.[1]

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified through various in vitro assays.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) | Selectivity (fold) |

|---|---|---|---|

| Human ERβ | This compound | 0.19[1][3] | 14x for ERβ |

| Human ERα | this compound | 2.68[1][3] | |

Data derived from competitive binding assays using ³H-estradiol and recombinant human estrogen receptors.[1]

Table 2: Functional Agonist Activity

| Receptor | Assay Type | EC50 (nM) | Relative Efficacy (Emax) | Selectivity (fold) |

|---|---|---|---|---|

| Human ERβ | Transcriptional Assay | 0.66[1][3] | 101%[3] | 32x for ERβ |

| Human ERα | Transcriptional Assay | 19.4[1][3] | 94%[3] | |

Data obtained from transcriptional assays in human prostate cancer PC3 cells co-transfected with the respective receptor and an ERE-driven reporter gene.[1]

Modulation of Cellular Signaling Pathways

This compound's activation of ERβ initiates a cascade of events influencing multiple downstream pathways, particularly in the contexts of cancer and inflammation.

Canonical Estrogen Receptor β Signaling

The primary pathway initiated by this compound involves the classical genomic signaling of ERβ. The binding of this compound promotes the recruitment of co-activator proteins to the ERβ complex, which then initiates the transcription of target genes.

Figure 1: Canonical ERβ genomic signaling pathway activated by this compound.

Anti-Tumor Pathways in Cancer

ERβ activation by this compound has demonstrated potent anti-tumor effects, contrasting with the often tumor-promoting role of ERα.[2]

In Triple-Negative Breast Cancer (TNBC): this compound induces a unique form of DNA damage. The this compound-ERβ complex interacts with the U2 small nuclear RNA auxiliary factor 1 (U2AF1), a key component of the splicing machinery.[4] This interaction alters the splicing of 5-oxoprolinase (OPLAH), leading to the formation of R-loops (three-stranded nucleic acid structures) and subsequent DNA damage, which can trigger cell death in cancer cells.[4]

Figure 2: this compound-induced R-loop formation and DNA damage in TNBC.

In Glioblastoma (GBM): Treatment with this compound significantly reduces the proliferation of GBM cells by modulating pathways related to apoptosis, the cell cycle, and the DNA damage response.[2] It has also been shown to sensitize GBM cells to standard chemotherapeutic agents like cisplatin and temozolomide.[2]

Modulation of the Tumor Microenvironment: this compound can suppress cancer metastasis by initiating a potent innate immune response.[2] In metastatic lung niches, it generates a neutrophil-mediated antitumor response.[2] Furthermore, this compound treatment can reduce tumor-derived Colony-Stimulating Factor 1 (CSF1), which in turn decreases the infiltration of tumor-promoting myeloid-derived suppressor cells (MDSCs) into the tumor bed, enhancing the efficacy of immune checkpoint blockade therapies.[5]

Anti-Inflammatory Pathways

ERβ signaling has been linked to the suppression of inflammatory responses. In models of intracerebral hemorrhage, ERβ agonists have been shown to inhibit the expression of key inflammatory mediators such as Toll-like receptor 4 (TLR4) and the transcription factor nuclear factor kappa B (NF-κB).[5]

Key Experimental Protocols

The characterization of this compound relies on standardized in vitro and in vivo assays.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for ERα and ERβ.

Methodology:

-

Reagents: Recombinant, full-length human ERα and ERβ proteins; ³H-estradiol (radioligand); varying concentrations of unlabeled this compound.

-

Incubation: The receptor protein is incubated with a fixed concentration of ³H-estradiol and increasing concentrations of this compound in a suitable binding buffer.

-

Separation: After reaching equilibrium, bound and free radioligand are separated, typically using filtration or dextran-coated charcoal.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of ³H-estradiol binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

ERE-Driven Transcriptional Reporter Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of this compound at ERα and ERβ.

Methodology:

-

Cell Line: A suitable host cell line (e.g., human prostate cancer PC3) that lacks endogenous estrogen receptors is used.[1]

-

Transfection: Cells are co-transfected with two plasmids: one expressing either full-length human ERα or ERβ, and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple EREs.

-

Treatment: Transfected cells are treated with a range of concentrations of this compound. A known agonist like 17β-estradiol is used as a positive control.

-

Lysis and Measurement: After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Analysis: A dose-response curve is generated by plotting luciferase activity against the log concentration of this compound. The EC₅₀ and Emax values are determined from this curve.

Figure 3: Workflow for an ERE-driven transcriptional reporter assay.

In Vivo Mouse Model for BPH

Objective: To assess the in vivo efficacy of this compound in a model relevant to benign prostatic hyperplasia (BPH).

Methodology:

-

Animal Model: Adult male CD-1 mice are used.[1]

-

Dosing: this compound is administered via oral gavage at various doses (e.g., 0.01-0.05 mg/kg) for a specified duration.[1] A vehicle control group and a positive control group (e.g., treated with a nonselective agonist like diethylstilbestrol) are included.

-

Formulation: this compound can be formulated in a vehicle such as 0.5% DMSO in corn oil.[1]

-

Endpoint Measurement: At the end of the treatment period, animals are euthanized. Prostates, testes, and seminal vesicles are excised and weighed. Blood samples are collected to measure serum levels of testosterone and dihydrotestosterone (DHT).

-

Analysis: Organ weights and hormone levels from the treatment groups are compared to the vehicle control group to determine the dose-dependent effects of this compound.

Conclusion

This compound (LY500307) is a highly selective and potent ERβ agonist that serves as a critical research tool for elucidating the specific biological functions of ERβ. Its activity spans canonical genomic signaling to more complex, context-dependent modulation of pathways involved in cancer cell apoptosis, immune response, and inflammation. The detailed pharmacological data and experimental protocols provided herein offer a foundational guide for researchers utilizing this compound to explore the nuanced and therapeutically relevant roles of ERβ signaling in health and disease.

References

Unraveling the Molecular Interactions of Erteberel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Erteberel (also known as LY500307) is a synthetic, non-steroidal selective estrogen receptor β (ERβ) agonist that has been investigated for its potential therapeutic applications in a variety of conditions. This technical guide provides an in-depth overview of the molecular targets of this compound, detailing its binding affinities, functional activities, and the signaling pathways it modulates. The information is presented to facilitate further research and drug development efforts centered on ERβ agonism.

Molecular Targets and Quantitative Data

This compound primarily targets the two estrogen receptor isoforms, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), with a pronounced selectivity for ERβ. This selectivity is crucial for its mechanism of action and potential therapeutic window, as ERα and ERβ often exhibit different, and sometimes opposing, physiological and pathophysiological roles.

Binding Affinity and Functional Selectivity

The binding affinity and functional activity of this compound have been characterized through various in vitro assays. The quantitative data from these studies are summarized in the tables below.

Table 1: this compound Binding Affinity (Ki)

| Molecular Target | Ki (nM) | Fold Selectivity (ERα/ERβ) |

| Estrogen Receptor α (ERα) | 2.68[1][2] | 14-fold for ERβ[1][2] |

| Estrogen Receptor β (ERβ) | 0.19[1][2] |

Table 2: this compound Functional Activity (EC50)

| Molecular Target | EC50 (nM) | Fold Selectivity (ERα/ERβ) | Relative Efficacy |

| Estrogen Receptor α (ERα) | 19.4[1][2] | 32-fold for ERβ[1][2][3] | >90% (full agonist)[1] |

| Estrogen Receptor β (ERβ) | 0.66[1][3] | >90% (full agonist)[1] |

Signaling Pathways Modulated by this compound

As an ERβ agonist, this compound's mechanism of action is centered on the activation of this nuclear receptor, which subsequently modulates gene expression and cellular signaling. The downstream effects of this compound are multifaceted, involving both classical genomic and non-genomic pathways.

Classical Genomic Signaling Pathway

The canonical signaling pathway for this compound involves its binding to ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The this compound-ERβ complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Oncosuppressive Signaling and Interaction with Chromatin Remodeling Complexes

In the context of cancer, particularly in triple-negative breast cancer (TNBC), this compound-activated ERβ has been shown to have oncosuppressive effects. This is mediated, in part, through the interaction of ERβ with chromatin repressive complexes, such as Polycomb Repressor Complexes 1 and 2 (PRC1/2). This interaction leads to the negative regulation of genes associated with cancer aggressiveness, including those involved in angiogenesis, invasion, and metastasis.

Experimental Protocols

The characterization of this compound's interaction with its molecular targets relies on specific and robust experimental methodologies. Below are detailed protocols for key experiments cited in the characterization of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for ERα and ERβ.

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to recombinant human ERα and ERβ.

Materials:

-

Recombinant full-length human ERα and ERβ

-

[³H]-Estradiol (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare a series of dilutions of this compound.

-

In reaction tubes, combine a fixed concentration of recombinant ERα or ERβ, a fixed concentration of [³H]-Estradiol, and varying concentrations of this compound in binding buffer.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess of unlabeled estradiol).

-

Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Transcriptional Reporter Gene Assay

This assay is used to determine the functional activity (EC50) and efficacy of this compound as an agonist for ERα and ERβ.

Objective: To measure the ability of this compound to activate transcription from an estrogen-responsive reporter gene in cells expressing ERα or ERβ.

Materials:

-

A suitable host cell line (e.g., human prostate cancer PC-3 cells) that does not endogenously express significant levels of ERs.[1]

-

Expression plasmids for human ERα and ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound (test compound).

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the host cells in multi-well plates.

-

Co-transfect the cells with an expression plasmid for either ERα or ERβ and the ERE-reporter plasmid using a suitable transfection reagent.

-

After an appropriate incubation period to allow for receptor and reporter expression, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., estradiol).

-

Incubate the cells for a sufficient time to allow for transcriptional activation and reporter protein accumulation (e.g., 24 hours).

-

Lyse the cells and measure the reporter enzyme activity using a luminometer or spectrophotometer.

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized reporter activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).

References

Erteberel: A Selective Estrogen Receptor β Agonist Explored for Diverse Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Erteberel (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal, selective estrogen receptor β (ERβ) agonist that has been the subject of considerable preclinical and clinical investigation for a range of therapeutic applications. Unlike endogenous estrogens that activate both ERα and ERβ, this compound's selectivity for ERβ has positioned it as a promising candidate for conditions where ERβ activation is thought to be beneficial while avoiding the proliferative and other undesirable effects associated with ERα activation. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, with a focus on its potential therapeutic uses, underlying mechanisms of action, and detailed experimental methodologies.

Mechanism of Action and Selectivity

This compound exhibits a strong binding affinity and functional selectivity for ERβ over ERα. This selectivity is attributed to significant differences in the way the compound binds within the ligand-binding pockets of the two receptor isoforms.[1] Co-crystal structures reveal that this compound adopts a different orientation within the ERβ binding pocket compared to ERα, leading to its preferential activation of ERβ-mediated signaling pathways.[1]

Table 1: Binding Affinity and Functional Selectivity of this compound for Estrogen Receptors

| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |

| Binding Affinity (Ki, nM) | 2.68 | 0.19 | 14-fold | [1] |

| Functional Activity (EC50, nM) | 19.4 | 0.66 | 32-fold | [1] |

Potential Therapeutic Applications in Oncology

A significant body of research has focused on the anti-tumor properties of this compound in various cancer types, leveraging the tumor-suppressive functions of ERβ.

Glioblastoma (GBM)

In preclinical models of glioblastoma, this compound has demonstrated potent anti-tumor activity. It has been shown to reduce the proliferation of GBM cells, induce apoptosis, and modulate pathways related to the cell cycle and DNA damage response.[2][3] Furthermore, this compound treatment sensitized GBM cells to conventional chemotherapeutic agents like temozolomide, cisplatin, and lomustine.[2] In vivo studies using orthotopic xenograft models have shown that this compound significantly reduces tumor growth and improves the overall survival of tumor-bearing mice.[2][3]

-

Cell Lines: U87MG, U251 human glioblastoma cell lines.[4]

-

In Vitro Assays:

-

Cell Viability: U87MG and U251 cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed using assays like the MTT assay.[5]

-

Apoptosis Assay: Apoptosis was measured using techniques such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.[5]

-

-

In Vivo Orthotopic Xenograft Model:

-

Animal Model: Severe combined immunodeficient (SCID) mice.[4]

-

Procedure: 1 x 10^6 U251 cells stably expressing GFP-Luciferase were stereotactically injected into the right cerebrum of the mice.[4]

-

Treatment: Mice were treated with this compound (e.g., 5 mg/kg daily via oral gavage).

-

Tumor Monitoring: Tumor growth was monitored weekly using an in vivo imaging system to detect luciferase activity.[4]

-

Endpoint Analysis: Survival analysis and immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Triple-Negative Breast Cancer (TNBC)

In models of triple-negative breast cancer, this compound has shown promise in inhibiting tumor progression. Mechanistic studies have revealed that this compound's activation of ERβ can interfere with oncogenic signaling pathways. One notable mechanism involves the interaction of ERβ with the splicing factor U2AF1, which has been implicated in TNBC pathogenesis.[6] This interaction appears to be crucial for the anti-tumor effects of this compound in this subtype of breast cancer.

-

Cell Lines: MDA-MB-231 human breast adenocarcinoma cell line.[7][8]

-

In Vivo Metastasis Model:

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice).[7][9]

-

Procedure: MDA-MB-231 cells were injected into the mammary fat pad of the mice to establish primary tumors.[7][9]

-

Treatment: Once tumors were established, mice were treated with this compound.

-

Metastasis Assessment: The formation of metastases in distant organs, such as the lungs and liver, was assessed through techniques like bioluminescence imaging (if using luciferase-tagged cells) or histological analysis of tissues at the end of the study.[9][10]

-

Ovarian Cancer

Preclinical studies have indicated that this compound could be a valuable therapeutic agent for ovarian cancer.[11] The activation of ERβ by this compound has been shown to reduce the viability of ovarian cancer stem cells (OCSCs), inhibit their self-renewal capacity, and promote apoptosis.[11] In an orthotopic ovarian cancer xenograft model, this compound treatment significantly attenuated the tumor-initiating capacity of OCSCs.[11]

-

Cell Line: SKOV3 human ovarian adenocarcinoma cell line.[12][13][14]

-

In Vivo Xenograft Model:

-

Animal Model: Immunocompromised mice.

-

Procedure: SKOV3 cells were injected subcutaneously or orthotopically into the ovarian bursa of the mice.[11]

-

Treatment: this compound was administered to the mice following tumor establishment.

-

Tumor Measurement: Tumor volume was measured regularly using calipers for subcutaneous tumors or monitored via imaging for orthotopic tumors.

-

Endpoint Analysis: Analysis of tumor tissue for markers of proliferation, apoptosis, and stemness.[11]

-

Cutaneous T-Cell Lymphoma (CTCL)

In vitro studies have demonstrated that this compound selectively reduces the viability of cutaneous T-cell lymphoma cells while sparing non-cancerous skin cells.[15] The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[15]

-

Cell Line: Hut-78, a human cutaneous T-cell lymphoma cell line.[15][16]

-

In Vitro Assays:

-

Cell Viability: Hut-78 cells were cultured and treated with various concentrations of this compound. Cell viability was determined using colorimetric assays.[15]

-

Cell Cycle Analysis: Treated cells were stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[15]

-

Apoptosis Assay: Apoptosis was quantified using methods like Annexin V staining.[15]

-

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through the modulation of specific intracellular signaling pathways upon binding to ERβ.

Core ERβ Signaling Pathway

Upon activation by this compound, ERβ can modulate gene expression through both classical and non-classical pathways. In the classical pathway, the this compound-ERβ complex binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. In non-classical pathways, the complex can interact with other transcription factors, such as AP-1 and NF-κB, to influence gene expression without direct binding to EREs.[17][18]

Modulation of NF-κB Signaling

A key aspect of this compound's anti-inflammatory and anti-tumor activity appears to be its ability to inhibit the NF-κB signaling pathway.[17][19] ERβ has been shown to interact with components of the NF-κB pathway, leading to the suppression of pro-inflammatory and pro-survival gene expression. This inhibitory cross-talk is a critical area of investigation for understanding the full therapeutic potential of this compound.

Other Investigated Therapeutic Areas

Beyond oncology, this compound has been evaluated in other clinical settings.

Benign Prostatic Hyperplasia (BPH)

A phase 2 clinical trial investigated the efficacy and safety of this compound for the treatment of lower urinary tract symptoms (LUTS) in men with BPH. However, the study was terminated early due to a lack of efficacy, as it failed to significantly improve symptoms compared to placebo.

Schizophrenia

This compound was also investigated as a potential treatment for the negative symptoms and cognitive impairment associated with schizophrenia. The rationale was based on the neuroprotective and cognitive-enhancing effects of estrogen, potentially mediated through ERβ. Clinical trials were initiated to explore this application.

Conclusion

This compound, as a selective ERβ agonist, represents a targeted therapeutic strategy with a well-defined mechanism of action. While its clinical development for benign prostatic hyperplasia and schizophrenia has faced challenges, the preclinical evidence for its anti-tumor activity in various cancers, including glioblastoma, triple-negative breast cancer, ovarian cancer, and cutaneous T-cell lymphoma, is compelling. The detailed experimental protocols and understanding of the modulated signaling pathways provided in this guide offer a solid foundation for further research and development of this compound and other selective ERβ agonists as novel therapeutic agents. Future investigations should continue to elucidate the intricate molecular mechanisms underlying its efficacy in different disease contexts to optimize its potential clinical utility.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of estrogen receptor beta signaling reduces stemness of glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors enhance estrogen receptor beta expression and augment agonist-mediated tumor suppression in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Estrogen receptor beta suppresses the androgen receptor oncogenic effects in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A MODEL OF POSTSURGICAL ADVANCED METASTATIC BREAST CANCER MORE ACCURATELY REPLICATES THE CLINICAL EFFICACY OF ANTIANGIOGENIC DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. A New Mouse Model for the Study of Human Breast Cancer Metastasis | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Targeting of Ovarian Cancer Stem Cells Using Estrogen Receptor Beta Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 13. Estrogen receptor {beta}1 exerts antitumoral effects on SK-OV-3 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]

- 15. Estrogen receptor β stimulation as a possible novel therapeutic target for cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. td2inc.com [td2inc.com]

- 17. Crossroads of estrogen receptor and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NFκB Affects Estrogen Receptor Expression and Activity in Breast Cancer through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Estradiol suppresses NF-κB activation through coordinated regulation of let-7a and miR-125b in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Erteberel (LY500307): An In-Depth Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Erteberel (also known as LY500307), a synthetic, nonsteroidal estrogen that acts as a selective estrogen receptor β (ERβ) agonist.[1] this compound has been investigated for various therapeutic applications, including schizophrenia, benign prostatic hyperplasia, and certain types of cancer.[1][2][3] This document consolidates key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support ongoing and future research in the field.

Quantitative Data Summary

The following tables summarize the key quantitative metrics from preclinical studies of this compound, highlighting its binding affinity, functional potency, and in vitro efficacy.

Table 1: Receptor Binding and Functional Activity

| Parameter | ERα | ERβ | Selectivity (α vs. β) | Source |

| Binding Affinity (Ki) | 2.68 nM | 0.19 nM | 14-fold for ERβ | [1][4] |

| Functional Potency (EC50) | 19.4 nM | 0.66 nM | 32-fold for ERβ | [1][4] |

| Maximal Efficacy (Emax) | 94% | 101% | ~ Full Agonist for both | [1] |

Table 2: In Vitro Cell Viability

| Cell Line | Assay | IC50 | Source |

| T47D (ERα+ Breast Cancer) | CellTiter-Glo Luminescent Cell Viability Assay (7 days) | 7.29 µmol/L | [5] |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Dosage (Oral) | Observed Effect | Source |

| CD-1 Mice | 0.01-0.05 mg/kg | Dose-dependent reduction in prostate weight | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.

Competitive Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for estrogen receptors α and β.

-

Materials:

-

Recombinant, full-length, human ERα and ERβ proteins.

-

Radioligand: Tritiated estradiol ([³H]-estradiol).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl based buffer with additives to prevent protein degradation).

-

Scintillation fluid and a scintillation counter.

-

Filter plates (e.g., glass fiber filters) to separate bound from free radioligand.

-

-

Protocol:

-

A constant concentration of recombinant ERα or ERβ is incubated in the assay buffer.

-

A fixed concentration of [³H]-estradiol is added to the receptor preparation.

-

Varying concentrations of the unlabeled test compound, this compound, are added to compete with the radioligand for binding to the receptor.

-

The reaction mixtures are incubated to allow binding to reach equilibrium.

-

The mixtures are then rapidly filtered through glass fiber filters to trap the receptor-ligand complexes.

-

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

The filters are placed in scintillation vials with scintillation fluid.

-

The amount of radioactivity on the filters, corresponding to the bound [³H]-estradiol, is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Transcriptional Activation Assay

This cell-based assay is used to measure the functional potency (EC50) of this compound as an agonist for ERα and ERβ.

-

Materials:

-

A suitable host cell line that does not endogenously express significant levels of ERs (e.g., human prostate cancer PC-3 cells).[4]

-

Expression plasmids for human ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Cell culture medium and reagents.

-

Transfection reagent.

-

Test compound: this compound at various concentrations.

-

Lysis buffer and substrate for the reporter enzyme.

-

A luminometer or spectrophotometer to measure reporter gene activity.

-

-

Protocol:

-

PC-3 cells are seeded in multi-well plates and allowed to attach.

-

The cells are co-transfected with either the ERα or ERβ expression plasmid along with the ERE-reporter plasmid using a suitable transfection reagent.

-

After an incubation period to allow for protein expression, the cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for a sufficient period (e.g., 24 hours) to allow for transcriptional activation and reporter protein synthesis.

-

The cells are then lysed, and the activity of the reporter enzyme is measured using the appropriate substrate and detection instrument (e.g., a luminometer for luciferase).

-

The reporter activity is normalized to a control for transfection efficiency (e.g., co-transfected β-galactosidase or total protein concentration).

-

The data are plotted as reporter activity versus the logarithm of this compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and evaluation.

Caption: this compound preferentially binds to ERβ, leading to dimerization, nuclear translocation, and activation of gene transcription.

Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of this compound for estrogen receptors.

Caption: Logical diagram illustrating this compound's higher binding affinity and functional potency for ERβ compared to ERα.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Erteberel (LY500307): A Deep Dive into its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erteberel (also known as LY500307) is a potent and selective synthetic, nonsteroidal agonist for the Estrogen Receptor β (ERβ), a ligand-activated transcription factor with significant implications in various physiological and pathological processes.[1][2] Initially developed by Eli Lilly & Co., this investigational small molecule has been explored for its therapeutic potential in conditions ranging from central nervous system disorders to benign prostatic hyperplasia and various cancers.[2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on gene expression, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates. The data presented herein is critical for professionals engaged in oncology, neurobiology, and drug development involving nuclear receptor targets.

Core Mechanism of Action

This compound functions as a selective estrogen receptor β (ERβ) agonist. It exhibits a high binding affinity and functional selectivity for ERβ over ERα.[1][2]

-

Binding Affinity: this compound displays a 14-fold higher binding selectivity for ERβ (Ki = 0.19 nM) compared to ERα (Ki = 2.68 nM).[2]

-

Functional Selectivity: In transcriptional assays, it shows a 32-fold greater potency for activating ERβ (EC50 = 0.66 nM) over ERα (EC50 = 19.4 nM).[1][2]

Upon binding, the this compound-ERβ complex translocates to the nucleus and acts as a transcription factor. This complex can modulate gene expression through two primary genomic signaling pathways:

-

Direct Genomic Signaling: The ligand-receptor complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[4][5]

-

Indirect Genomic Signaling: The complex can also regulate gene expression without binding directly to EREs. It accomplishes this by interacting with other transcription factors, such as AP-1, SP-1, and NF-κB, modulating their activity on their respective DNA response elements.[4][5]

Additionally, this compound can induce rapid, non-genomic effects by activating ERβ located at the plasma membrane, which in turn triggers intracellular protein kinase cascades like the p38 and JNK pathways.[4]

Quantitative Impact on Gene Expression

The most comprehensive quantitative data on this compound's effect on gene expression comes from studies on glioblastoma (GBM) cells. A global transcriptome analysis using RNA sequencing (RNA-seq) on the U87 GBM cell line treated with this compound for 48 hours revealed significant changes in the expression of thousands of genes.

| Metric | Value | Reference Cell Line | Fold Change Cutoff | p-value |

| Total Differentially Expressed Genes | 3204 | U87 Glioblastoma | ≥ 1.5 | < 0.01 |

| Upregulated Genes | 1568 | U87 Glioblastoma | ≥ 1.5 | < 0.01 |

| Downregulated Genes | 1636 | U87 Glioblastoma | ≥ 1.5 | < 0.01 |

| Table 1: Summary of RNA-Seq Results for this compound (LY500307) Treatment in U87 Glioblastoma Cells.[4] |

Key Modulated Pathways and Genes

Pathway analysis of the differentially expressed genes identified several key canonical pathways and cellular processes affected by this compound treatment.

| Pathway/Process | Direction of Modulation | Key Associated Genes (Validated by qRT-PCR) |

| Cell Cycle & G2/M Checkpoint | Altered | p21, GADD45A |

| Apoptosis & Cell Death | Induced | MDA7/IL-24 |

| DNA Damage Response & p53 Signaling | Altered | - |

| Wnt Signaling | Downregulated | - |

| Glioma Invasion Signaling | Downregulated | - |

| Table 2: Key Signaling Pathways and Genes Modulated by this compound in Glioblastoma Cells.[4] |

In inflammatory breast cancer models, this compound-activated ERβ has been shown to directly bind to the EREs in the regulatory regions of GPR141 and ELMO1, suppressing their transcription. This leads to reduced RhoC activation and inhibits cell migration and metastasis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on gene expression.

Global Gene Expression Analysis via RNA-Sequencing

This protocol outlines the steps for analyzing global transcriptome changes induced by this compound.

-

Cell Culture and Treatment: U87 glioblastoma cells are cultured in standard conditions. For the experiment, cells are treated with either a vehicle control (e.g., DMSO) or a specified concentration of this compound (LY500307) for 48 hours.[4]

-

RNA Isolation: Total RNA is isolated from the treated cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.[4]

-

RNA Quality Control: The integrity and quality of the isolated RNA are assessed using a Bioanalyzer (Agilent). High-quality RNA (RIN > 8.0) is used for library preparation.[4]

-

Library Preparation and Sequencing: RNA-seq libraries are prepared from poly(A) selected RNA. Single-end sequencing is then performed on an Illumina platform.[6]

-

Data Analysis:

-

Raw sequence files (FASTQ) are quality-checked.

-

Reads are aligned to a human reference genome (e.g., hg38).

-

Gene annotation and quantification are performed using a pipeline such as HTSeq-DESeq.[4]

-

Differential gene expression analysis is conducted to identify genes with a fold change ≥ 1.5 and a p-value < 0.01 between this compound-treated and vehicle-treated samples.[4]

-

Pathway analysis (e.g., using Ingenuity Pathway Analysis - IPA) is performed on the list of differentially expressed genes to identify modulated biological pathways.[4]

-

Validation of Gene Expression by qRT-PCR

This protocol is used to validate the results from RNA-seq for specific genes of interest.

-

Cell Culture and Treatment: Cells are cultured and treated with this compound or vehicle as described in section 3.1.1.

-

RNA Isolation: Total RNA is extracted as described in section 3.1.2.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript III First Strand kit, Invitrogen) as per the manufacturer's instructions.[4]

-

Quantitative PCR (qPCR):

-

Real-time PCR is performed using gene-specific primers and a SYBR Green-based master mix.

-

A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.

-

The relative expression of the target gene is calculated using the ΔΔCt method.[7]

-

All reactions are performed in triplicate.

-

ERE-Luciferase Reporter Assay

This assay measures the ability of this compound to activate transcription via the classical ERE-dependent pathway.

-

Cell Transfection: U87 GBM cells are transiently transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple Estrogen Response Elements (ERE-Luc). A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.[5]

-

Treatment: 24 hours post-transfection, the cells are treated with either vehicle or this compound for an additional 24 hours.[5]

-

Luciferase Activity Measurement: Cells are lysed, and the Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[5]

-

Data Analysis: The ERE-driven Firefly luciferase activity is normalized to the internal control's Renilla luciferase activity. The results are expressed as a fold change relative to the vehicle-treated control.[5]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound's action.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Erteberel (LY500307) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erteberel, also known as LY500307, is a synthetic, nonsteroidal estrogen that functions as a potent and selective agonist for Estrogen Receptor Beta (ERβ).[1][2] Unlike Estrogen Receptor Alpha (ERα), which is often associated with tumor promotion, ERβ has demonstrated significant antitumor effects in various cancers.[3][4] This makes this compound a valuable tool for investigating the therapeutic potential of ERβ activation in cancer and other diseases. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell proliferation, apoptosis, and signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound for both ERα and ERβ. This data is crucial for designing experiments with appropriate concentrations to ensure selectivity for ERβ.

Table 1: this compound Binding Affinity (Ki)

| Receptor | Ki (nM) | Selectivity (fold) |

| ERβ | 0.19 | 14-fold over ERα |

| ERα | 2.68 |